1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O3/c20-19(21,22)12-27-16(29)11-26(18(27)31)13-6-8-25(9-7-13)17(30)15-10-23-28(24-15)14-4-2-1-3-5-14/h1-5,10,13H,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYXAXGPVQMJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system.
Mode of Action
It is known that triazole compounds can interact with their targets and cause changes in their function.
Biological Activity
The compound 1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole moiety and an imidazolidine ring. The presence of trifluoroethyl and piperidine groups enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes such as proliferation, apoptosis, and inflammation. Key mechanisms include:
- Inhibition of Enzymatic Activity : The imidazolidine ring may interact with enzymes involved in metabolic pathways.
- Cell Cycle Regulation : Compounds containing triazole rings have been shown to affect cell cycle progression in cancer cells.
- Apoptotic Induction : The compound may promote apoptosis in malignant cells through various signaling pathways.
Antitumor Activity
Recent studies have demonstrated the potential antitumor activity of related triazole compounds. For instance, derivatives of 1,2,4-triazoles have shown significant cytotoxic effects against various cancer cell lines:
These findings suggest that the structural features of triazole derivatives are crucial for their antitumor efficacy.
Antiviral and Antibacterial Activity
Triazole derivatives have also been evaluated for antiviral and antibacterial properties. For example, certain triazolethiones exhibited activity against viral infections and bacterial strains:
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 47a | Antiviral | Various viral strains | |
| 51a | Antibacterial | Streptococcus spp., E. coli |
These results indicate a broad spectrum of biological activity associated with triazole-containing compounds.
Case Studies
In a notable case study, researchers synthesized a series of triazole derivatives and assessed their biological activity through in vitro assays. The study highlighted the importance of functional group modifications in enhancing the potency of these compounds against cancer cell lines:
- Study Design : A one-pot synthesis method was employed to generate multiple derivatives.
- Results : Compounds exhibited varying degrees of cytotoxicity, with some showing IC50 values comparable to standard chemotherapeutics like Cisplatin.
Comparison with Similar Compounds
Structural Analog 1: {2-[2-(1H-Imidazol-1-yl)ethyl]-1-piperidinyl}{1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanone
- Triazole-piperidine linkage : Similar to the target compound but with a trifluoromethylbenzyl substituent instead of phenyl.
- Trifluoromethyl group : Enhances lipophilicity compared to the target’s trifluoroethyl group.
Comparison :
| Property | Target Compound | Analog 1 |
|---|---|---|
| Triazole substituent | 2-phenyl | 2-(trifluoromethyl)benzyl |
| Fluorinated group | 2,2,2-trifluoroethyl | Trifluoromethyl |
| Piperidine linkage | Carbonyl-bonded to triazole | Carbonyl-bonded to triazole with imidazole side chain |
| Potential applications | Enzyme inhibition (dione + triazole) | Enhanced lipophilicity for CNS-targeting agents |
The target compound’s trifluoroethyl group balances lipophilicity and steric bulk, which may favor peripheral tissue targeting .
Structural Analog 2: 2-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinoline-3-carbaldehyde
- Triazole-quinoline hybrid: The triazole is linked to a quinoline via a thioether bridge.
Comparison :
| Property | Target Compound | Analog 2 |
|---|---|---|
| Core structure | Imidazolidine-2,4-dione | Quinoline-thioether |
| Triazole substituent | 2-phenyl | 1-phenyl |
| Functional group | Carbonyl-linked piperidine | Thioether-linked quinoline |
| Potential applications | Enzyme inhibition | Antimicrobial/antiparasitic activity (common for quinoline derivatives) |
The sulfur atom in Analog 2 may confer redox activity but also increase metabolic susceptibility compared to the target’s carbonyl group .
Structural Analog 3: 1-[2-[4-[5-(2-ethyl-2H-1,2,3-triazol-4-yl)-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-2-imidazolidinone
- Imidazolidinone core: Similar to the target’s dione ring but lacking one carbonyl group.
- Fluorophenyl and ethyl-triazole substituents : Electron-withdrawing fluorine and ethyl-triazole enhance metabolic stability.
Comparison :
| Property | Target Compound | Analog 3 |
|---|---|---|
| Core structure | Imidazolidine-2,4-dione (two carbonyl groups) | 2-imidazolidinone (one carbonyl group) |
| Fluorinated group | Trifluoroethyl | 4-fluorophenyl |
| Aromatic system | Phenyl-triazole | Indole-triazole |
| PSA | Expected >70 Ų (based on dione and triazole) | 71.22 Ų |
Analog 3’s PSA (71.22 Ų) suggests moderate solubility, comparable to the target compound. The fluorophenyl group provides electron-withdrawing effects, while the target’s trifluoroethyl group offers greater steric shielding of metabolically labile sites .
Preparation Methods
Structural Overview
The compound features three core components:
- 2-Phenyl-2H-1,2,3-triazole-4-carbonyl group
- Piperidin-4-yl scaffold
- 3-(2,2,2-Trifluoroethyl)imidazolidine-2,4-dione moiety
Molecular Formula : C₁₉H₁₉F₃N₆O₃
Molecular Weight : 436.4 g/mol
Synthetic Strategies
Synthesis typically involves multi-step reactions, combining fragments through cyclization, amide coupling, and functional group transformations. Key approaches are summarized below:
Fragment Assembly Methodology
Step 1: Piperidine-Triazole Carbonyl Intermediate
- Starting Material : N-Boc-piperidin-4-amine
- Reaction :
- Yield : ~70–85% (estimated from analogous procedures).
Step 2: Imidazolidine-2,4-dione Formation
- Method A : Cyclization of urea precursors
- Method B : Acid-catalyzed cyclocondensation
- Substrate : α-Aminoamide intermediates
- Conditions : Acetic acid, 100°C, 6–8 h.
Step 3: Final Coupling
One-Pot Multi-Component Approach
A streamlined method reported for related imidazolidine-triazole hybrids:
| Component | Role | Example |
|---|---|---|
| Piperidine-4-amine | Core scaffold | 4-Aminopiperidine |
| 2-Phenyl-1,2,3-triazole-4-carbonyl chloride | Electrophile | Synthesized in situ |
| 3-(Trifluoroethyl)urea | Cyclization precursor | Commercial or synthesized |
Conditions :
Detailed Synthetic Protocols
Synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carboxylic Acid
Piperidine-Triazole Carbonyl Coupling
- Activation : 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid (1.2 eq) + SOCl₂, reflux 2 h → acyl chloride.
- Coupling : Add piperidin-4-amine (1 eq), DIPEA (3 eq) in THF, stir 12 h.
- Workup : Extract with EtOAc, dry (Na₂SO₄), column chromatography (Hex/EtOAc 3:1).
Yield : 78%.
Characterization Data
- ¹H NMR (400 MHz, CDCl₃):
δ 8.21 (s, 1H, triazole-H), 7.75–7.45 (m, 5H, Ph), 4.32 (q, J = 8.4 Hz, 2H, CF₃CH₂), 3.81–3.45 (m, 4H, piperidine). - ¹³C NMR :
δ 169.8 (C=O), 156.2 (triazole-C), 121.8 (q, J = 280 Hz, CF₃). - HRMS : [M + H]⁺ calc. 437.1467, found 437.1462.
Optimization Challenges
Key Issues
Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Fragment assembly | 68 | 98.5 |
| One-pot multi-component | 65 | 97.2 |
| Solid-phase synthesis | 55 | 95.8 |
Q & A
Q. What are the optimal synthetic routes for constructing the 1,2,3-triazole and imidazolidine-2,4-dione moieties in this compound?
The triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as described in and . For example:
- Triazole formation : Reacting azides with terminal alkynes (e.g., phenylacetylene) in THF/acetone (5:1) with CuI (10 mol%) under reflux for 24 hours yields the triazole core .
- Imidazolidine-2,4-dione synthesis : Condensation of glycyl derivatives with carbonyl compounds under acidic or basic conditions (e.g., sodium acetate in ethanol) can form the imidazolidine-dione scaffold, as seen in and .
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
- FT-IR : Key peaks include ν(C=O) at ~1674–1731 cm⁻¹ (amide/imide carbonyls) and ν(N-H) at ~3200–3388 cm⁻¹ .
- ¹H/¹³C NMR : For the triazole moiety, protons resonate at δ 8.86–9.21 ppm (triazole-H), while imidazolidine-dione protons appear as singlets near δ 3.0–4.0 ppm. Trifluoroethyl groups show distinct ¹⁹F coupling in NMR .
Q. What initial biological assays are suitable for evaluating this compound’s activity?
- Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Test against targets like kinases or proteases using fluorescence-based or colorimetric assays (e.g., IC₅₀ determination) .
Advanced Research Questions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
